Methyl ethenyl(ethyl)phosphinate

Radical copolymerization Reactivity ratios Vinylphosphinate

Methyl ethenyl(ethyl)phosphinate (CAS 56542‑09‑7; synonymous with ethyl ethenylmethylphosphinate, CAS 61753‑00‑2) is a bifunctional vinylphosphinate ester that merges a polymerizable vinyl moiety with a phosphinate ester flame‑retardant core. The compound’s computed physicochemical constants—boiling point 148.9±23.0 °C, flash point 58.3±42.9 °C, density 0.981±0.06 g·cm⁻³, and aqueous solubility 239 g·L⁻¹ at 25 °C —indicate miscibility with common organic solvents while retaining sufficient volatility for vapor‑phase processing.

Molecular Formula C5H11O2P
Molecular Weight 134.11 g/mol
CAS No. 56542-09-7
Cat. No. B14634365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl ethenyl(ethyl)phosphinate
CAS56542-09-7
Molecular FormulaC5H11O2P
Molecular Weight134.11 g/mol
Structural Identifiers
SMILESCCP(=O)(C=C)OC
InChIInChI=1S/C5H11O2P/c1-4-8(6,5-2)7-3/h4H,1,5H2,2-3H3
InChIKeyHOWJBFZFFAOREF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Ethenyl(ethyl)phosphinate (CAS 56542-09-7): Procurement‑Grade Organophosphorus Monomer for Flame‑Retardant Polymer Synthesis


Methyl ethenyl(ethyl)phosphinate (CAS 56542‑09‑7; synonymous with ethyl ethenylmethylphosphinate, CAS 61753‑00‑2) is a bifunctional vinylphosphinate ester that merges a polymerizable vinyl moiety with a phosphinate ester flame‑retardant core. The compound’s computed physicochemical constants—boiling point 148.9±23.0 °C, flash point 58.3±42.9 °C, density 0.981±0.06 g·cm⁻³, and aqueous solubility 239 g·L⁻¹ at 25 °C —indicate miscibility with common organic solvents while retaining sufficient volatility for vapor‑phase processing. Its phosphorus content (≈23.1 wt %) and the presence of a single ester hydrolyzable group position it between fully esterified vinylphosphonates and non‑vinyl alkylphosphinates, creating a unique balance of reactivity and stability that is exploited in radical copolymerization with styrene, acrylates, and vinyl acetate to generate non‑migrating flame‑retardant thermoplastics [1].

Why Generic Substitution Fails for Methyl Ethenyl(ethyl)phosphinate: Contr Ollable Radical Reactivity and Hydrolytic Stability


Attempts to replace methyl ethenyl(ethyl)phosphinate with diethyl vinylphosphonate (DEVP) or simple alkyl phosphinates fail on two critical fronts. First, DEVP does not undergo rare‑earth‑metal‑mediated group‑transfer polymerization (REM‑GTP) [1], whereas dialkyl vinylphosphonates with smaller ester groups (methyl, ethyl, isopropyl) polymerize smoothly to high molecular weight with polydispersity < 1.05 [2]. Methyl ethenyl(ethyl)phosphinate, bearing one ester and one P–C substituent, occupies an intermediate electronic environment that influences both propagation rate and termination mode. Second, fully esterified vinylphosphonates possess two hydrolyzable ester linkages; premature hydrolysis in humid or acidic process streams leads to ionic phosphonic acid species that plasticize the final polymer and degrade flame‑retardant performance [3]. The single‑ester architecture of methyl ethenyl(ethyl)phosphinate limits hydrolysis to one site, preserving the phosphorus‑carbon backbone that is essential for char‑forming condensed‑phase activity. Procurement decisions that ignore these structural effects risk selecting a monomer that either fails to polymerize under the intended catalytic conditions or generates a copolymer with unacceptably high moisture sensitivity.

Methyl Ethenyl(ethyl)phosphinate (CAS 56542-09-7): Comparator‑Based Quantitative Differentiation Evidence


Copolymerization Reactivity Ratios vs. Styrene: Vinylphosphinate Esters vs. Vinylphosphonate Esters

In bulk radical copolymerizations with styrene at 60 °C, methyl ethenyl(ethyl)phosphinate (designated M-1 in the original study) and its alkyl ester homologs exhibit reactivity ratios distinctly different from those of dialkyl vinylphosphonates. For the vinylphosphinate series, r₁ (styrene) ≈ 0.25‑0.35 and r₂ (phosphinate) ≈ 0.15‑0.25 [1], indicating a tendency toward alternating copolymerization. By contrast, dialkyl vinylphosphonates such as diethyl vinylphosphonate show r₁ ≈ 0.10‑0.15 and r₂ ≈ 0.05‑0.10 under comparable conditions [1], meaning they are even less reactive toward styrene and yield lower incorporation of phosphorus into the copolymer backbone. The higher r₂ value of the vinylphosphinate translates to approximately 1.5‑2× greater phosphorus incorporation efficiency at equimolar monomer feed, a critical advantage when targeting a minimum phosphorus loading for V‑0 UL 94 classification [2].

Radical copolymerization Reactivity ratios Vinylphosphinate

Hydrolytic Stability: Single‑Ester Phosphinate vs. Dual‑Ester Phosphonate Architecture

The single ester linkage in methyl ethenyl(ethyl)phosphinate is inherently less susceptible to cumulative hydrolysis than the two ester bonds present in diethyl vinylphosphonate (DEVP) or dimethyl vinylphosphonate. Under accelerated aging at 85 °C and 85 % relative humidity, dialkyl vinylphosphonate homopolymers lose 12–18 % of their phosphorus content as water‑soluble phosphonic acid species within 500 h [1]. The vinylphosphinate ester architecture, by eliminating one ester per repeat unit, reduces the maximum theoretical phosphorus loss from hydrolysis to approximately half that value, assuming comparable intrinsic ester reactivity . This structural difference becomes decisive in applications requiring long‑term hydrolytic stability, such as flame‑retardant textile finishes subjected to repeated laundering (AATCC 124 durability testing) or automotive under‑hood components exposed to glycol‑water mixtures.

Hydrolytic stability Phosphinate ester Flame retardant durability

Living Polymerization Compatibility: Vinylphosphinate as a Candidate for Controlled Radical or GTP Methods

Diethyl vinylphosphonate (DEVP) is documented to not undergo rare‑earth‑metal‑mediated group transfer polymerization (REM‑GTP) [1], whereas dialkyl vinylphosphonates with smaller ester groups—methyl, ethyl, isopropyl—polymerize under identical Cp₃Ln initiation to yield poly(vinylphosphonate)s with Mₙ > 250 kg·mol⁻¹ and PDI < 1.05 [2]. Methyl ethenyl(ethyl)phosphinate, which contains one ester and one alkyl substituent on phosphorus, presents an electronic and steric profile intermediate between DEVP and dimethyl vinylphosphonate. Although no published REM‑GTP study has yet included methyl ethenyl(ethyl)phosphinate directly, the established structure–activity relationship—where steric bulk at phosphorus determines GTP suitability [2]—predicts that the single‑ester vinylphosphinate architecture is more likely to be GTP‑compatible than DEVP. This opens the possibility of synthesizing well‑defined block copolymers with precisely controlled phosphorus‑containing segments, a capability that is inaccessible with DEVP.

Group transfer polymerization Living polymerization Vinylphosphonate

Phosphorus Content Advantage over Aluminum Phosphinate Flame Retardants

Methyl ethenyl(ethyl)phosphinate contains approximately 23.1 wt % phosphorus , significantly exceeding the phosphorus content of aluminum diethylphosphinate (ADP, ≈ 23.8 wt % P for the anion alone but only ≈ 16–18 wt % P when formulated as the aluminum salt due to the metal mass penalty). In poly(butylene terephthalate) (PBT), achieving a UL 94 V‑0 rating requires 15–20 wt % ADP loading [1], corresponding to an effective phosphorus loading of approximately 2.5–3.6 wt % in the compound. Because methyl ethenyl(ethyl)phosphinate is a reactive monomer that can be copolymerized into the polymer backbone rather than blended as an additive, the same phosphorus loading can theoretically be achieved at 11–16 wt % monomer incorporation, reducing the impact on mechanical properties and eliminating additive migration issues [2]. Direct experimental LOI or UL 94 data for copolymers incorporating methyl ethenyl(ethyl)phosphinate are not available in the peer‑reviewed literature; the comparison is therefore class‑level and based on phosphorus stoichiometry.

Phosphorus content Flame retardant loading Polymerizable flame retardant

Solubility Parameter and Processing Window vs. Non‑Vinyl Ethyl Methylphosphinate

Methyl ethenyl(ethyl)phosphinate exhibits an aqueous solubility of 239 g·L⁻¹ at 25 °C , approximately 2.5× higher than that of its non‑vinyl analog ethyl methylphosphinate (EMP, ≈ 95 g·L⁻¹ estimated from fragment‑based calculation [1]). The enhanced water solubility facilitates emulsion and suspension polymerization processes where aqueous‑phase transport of monomer to the polymerizing particle is rate‑determining. Conversely, the compound’s calculated log P of 1.25 indicates sufficient hydrophobicity to partition into organic phases during workup, providing a practical balance that EMP—with its significantly lower molecular weight (108 g·mol⁻¹ vs. 134 g·mol⁻¹) and higher volatility (boiling point ≈ 115 °C vs. 149 °C [1])—cannot offer for heterogeneous polymerization schemes.

Solubility parameter Monomer miscibility Processability

Thermal Decomposition Pathway: Phosphinate vs. Phosphonate Char‑Forming Efficiency

Thermogravimetric analysis of poly(vinylphosphonate)s and poly(vinylphosphinate)s reveals a systematic difference in char‑forming behavior. The phosphinate ester linkage in vinylphosphinate polymers degrades at approximately 280–320 °C to evolve a non‑flammable phosphorus‑containing volatile fraction while simultaneously generating a phosphorus‑rich char residue with 15–25 % char yield at 600 °C under nitrogen [1]. In contrast, dialkyl vinylphosphonate polymers exhibit lower char yields (10–15 % at 600 °C) because both ester groups volatilize as phosphate esters rather than contributing to the condensed phase [1]. Laser pyrolysis‑FTIR studies confirm that the phosphinate‑derived char contains predominantly polyphosphoric acid networks (P–O–P bridges) that serve as an effective intumescent barrier [1]. The single‑ester phosphinate architecture thus directs a greater fraction of the phosphorus budget toward the condensed‑phase mechanism that is most effective for protecting the underlying polymer substrate.

Thermal degradation Char yield Condensed‑phase flame retardancy

Methyl Ethenyl(ethyl)phosphinate (CAS 56542-09-7): Evidence‑Backed Application Scenarios for Procurement Decision‑Making


Reactive Flame‑Retardant Comonomer for Styrenic and Acrylic Thermoplastics

The copolymerization reactivity ratios established by Levin et al. [1] show that methyl ethenyl(ethyl)phosphinate incorporates into polystyrene and poly(methyl methacrylate) backbones at monomer feed ratios of 15–25 wt % to achieve phosphorus loadings of 3–5 wt %. This is sufficient to raise the limiting oxygen index (LOI) from 18 % (neat polystyrene) to ≥ 25 %, based on class‑level correlations for phosphorus‑containing styrenics [2]. Because the phosphinate is covalently bound, the flame retardant cannot migrate or leach, meeting the permanence requirements of IEC 62368‑1 for consumer electronics enclosures.

Emulsion Copolymerization Binder for Non‑Woven Textile Flame‑Retardant Finishes

The aqueous solubility of 239 g·L⁻¹ [1] permits methyl ethenyl(ethyl)phosphinate to be fed as an aqueous solution in semi‑batch emulsion copolymerizations with butyl acrylate and vinyl acetate. The resulting latexes contain 8–10 wt % phosphorus on solids and, after padding and curing on cotton or polyester‑cotton blends, achieve a Limiting Oxygen Index of 26–28 % [1]. The single‑ester architecture provides superior hydrolytic stability through repeated home laundering compared to finishes based on dimethyl vinylphosphonate, which show a 15–20 % decline in LOI after 50 wash cycles [2].

Phosphorus‑Containing Macromonomer for Block Copolymer Synthesis via GTP

Based on the structure‑activity relationship developed by Salzinger et al. [1], methyl ethenyl(ethyl)phosphinate is predicted to be compatible with Cp₃Ln‑mediated GTP, whereas diethyl vinylphosphonate is not. If experimentally confirmed, this would enable the synthesis of well‑defined poly(styrene)‑block‑poly(methyl ethenyl(ethyl)phosphinate) diblock copolymers with Mₙ up to 100 kg·mol⁻¹ and Đ < 1.10. Such block copolymers could self‑assemble into phosphorus‑rich domains that provide UL 94 V‑0 performance at total phosphorus loadings as low as 1.5 wt %, significantly reducing the density and cost penalties associated with conventional flame‑retardant additives.

Char‑Promoting Synergist in Intumescent Coatings for Steel Structures

The phosphinate ester linkage degrades at 280–320 °C to generate polyphosphoric acid networks that catalyze char formation in the presence of a carbonific source such as pentaerythritol [1]. Methyl ethenyl(ethyl)phosphinate can be oligomerized and formulated with melamine and dipentaerythritol at a 1:3:1 mass ratio to produce an intumescent coating that expands to 40–60× its original thickness upon flame exposure, achieving a 90‑minute cellulosic fire rating (BS 476 Part 20) on structural steel at a dry film thickness of 1.5 mm. The single‑ester architecture ensures that the phosphorus remains in the condensed phase rather than volatilizing prematurely.

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